![molecular formula C23H25F3N4O3 B606080 BI-3406](/img/structure/B606080.png)
BI-3406
Descripción general
Descripción
BI-3406 es un inhibidor altamente potente y selectivo de la interacción entre el oncogén homólogo del virus del sarcoma de ratas de Kirsten (KRAS) y Son of Sevenless 1 (SOS1). Este compuesto es activo por vía oral y ha mostrado un potencial significativo en la reducción de la formación de KRAS cargado con trifosfato de guanosina (GTP), inhibiendo así la señalización de la vía de la quinasa de proteína activada por mitógeno (MAPK) . This compound ha demostrado actividad anticancerígena, particularmente en cánceres impulsados por KRAS .
Mecanismo De Acción
BI-3406 ejerce sus efectos uniéndose al dominio catalítico de SOS1, evitando así su interacción con KRAS. Esta inhibición reduce la formación de KRAS cargado con GTP, lo que a su vez inhibe la señalización de la vía MAPK. El compuesto limita eficazmente la proliferación celular en cánceres impulsados por KRAS al reducir la modulación de esta cascada de señalización .
Análisis Bioquímico
Biochemical Properties
BI-3406 plays a crucial role in biochemical reactions by inhibiting the interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, thereby activating KRAS. By binding to the catalytic domain of SOS1, this compound prevents this interaction, leading to a reduction in GTP-loaded KRAS levels. This inhibition disrupts the downstream MAPK signaling pathway, which is essential for the proliferation and survival of KRAS-driven cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In KRAS-driven cancer cells, this compound limits cellular proliferation by reducing the levels of GTP-loaded KRAS. This reduction in active KRAS levels leads to decreased signaling through the MAPK pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to enhance the sensitivity of KRAS-dependent cancers to MEK inhibitors, further inhibiting cell signaling pathways and reducing tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which is necessary for the activation of the MAPK signaling pathway. By disrupting this pathway, this compound effectively limits the proliferation and survival of KRAS-driven cancer cells. Additionally, this compound attenuates feedback reactivation induced by MEK inhibitors, enhancing the overall therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of KRAS-driven cellular proliferation and MAPK pathway signaling. Additionally, the compound’s stability and degradation profile have been favorable, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the SOS1-KRAS interaction and reduces tumor growth without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on normal cellular functions. These findings highlight the importance of optimizing dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activation of KRAS. By inhibiting the interaction between SOS1 and KRAS, this compound reduces the formation of GTP-loaded KRAS, thereby disrupting the MAPK signaling pathway. This inhibition affects metabolic flux and metabolite levels, leading to reduced cellular proliferation and survival in KRAS-driven cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it exerts its inhibitory effects on the SOS1-KRAS interaction. The compound’s distribution profile has been favorable, with effective targeting of KRAS-driven cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with SOS1 and KRAS. The compound’s activity is directed by targeting signals and post-translational modifications that ensure its localization to specific compartments. This precise localization is essential for the effective inhibition of the SOS1-KRAS interaction and the subsequent disruption of the MAPK signaling pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BI-3406 implica múltiples pasos, incluida la formación de un anillo de quinazolina, que es un componente estructural clave del compuesto . La ruta sintética generalmente implica:
Formación del anillo de quinazolina: Este paso implica la ciclación de precursores apropiados en condiciones controladas.
Funcionalización: Introducción de grupos funcionales para mejorar la actividad y la selectividad del compuesto.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
BI-3406 principalmente experimenta:
Reacciones de sustitución: Introducción de varios grupos funcionales al anillo de quinazolina.
Reacciones de oxidación y reducción: Modificaciones para mejorar la estabilidad y la actividad del compuesto.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes incluyen agentes de ciclación, agentes oxidantes y agentes reductores.
Condiciones: Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar rendimientos óptimos.
Productos principales
El principal producto formado a partir de estas reacciones es el compuesto this compound altamente purificado, que luego se utiliza para la investigación y el desarrollo adicionales .
Aplicaciones Científicas De Investigación
BI-3406 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la interacción entre KRAS y SOS1.
Biología: Investigado por su papel en la inhibición de las vías de señalización impulsadas por KRAS.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres impulsados por KRAS, incluidos los cánceres de páncreas, colorrectal y de pulmón de células no pequeñas
Industria: Utilizado en el desarrollo de terapias contra el cáncer dirigidas.
Comparación Con Compuestos Similares
Compuestos similares
BAY-293: Otro inhibidor de SOS1 que afecta la señalización oncogénica en células con mutación de KRAS.
BI-1701963: Un compuesto similar a BI-3406, diseñado para unirse al dominio catalítico de SOS1 y prevenir su interacción con KRAS.
Singularidad de this compound
This compound es único debido a su alta potencia y selectividad en la inhibición de la interacción KRAS-SOS1. Ha mostrado una eficacia significativa en la reducción de la formación de KRAS cargado con GTP y la inhibición de la señalización de la vía MAPK, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .
Actividad Biológica
BI-3406 is a potent and selective inhibitor targeting the interaction between SOS1 and KRAS, a crucial component in the signaling pathways of various cancers, particularly those driven by KRAS mutations. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
This compound functions by binding to the catalytic domain of SOS1, which is responsible for facilitating the exchange of GDP for GTP on KRAS. This interaction is critical for activating KRAS, a protein that plays a pivotal role in cell proliferation and survival. By inhibiting SOS1, this compound effectively reduces the levels of GTP-bound KRAS, thereby limiting downstream signaling pathways that contribute to tumor growth.
- Binding Affinity : this compound exhibits a dissociation constant (K_d) indicating strong binding to SOS1, with IC50 values ranging from 83 to 231 nM in various cancer cell lines harboring KRAS mutations such as G12C and G12S .
- Impact on RAS Activation : The compound significantly decreases RAS-GTP levels in treated cells, demonstrating its effectiveness in suppressing RAS activation .
In Vitro Studies
In vitro experiments have shown that this compound reduces cell proliferation across a range of KRAS-driven cancer cell lines. Notably, it has been effective against non-small cell lung cancer (NSCLC) and pancreatic cancer models:
- Cell Lines Tested : NCI-H358 (KRAS G12C), A549 (KRAS G12S), and MIA PaCa-2 exhibited marked reductions in proliferation upon treatment with this compound .
- Mechanistic Insights : Time-course studies revealed that treatment with this compound led to a rapid decrease in RAS-GTP levels, correlating with reduced phosphorylation of ERK1/2 (pERK), a downstream effector in the MAPK pathway .
In Vivo Studies
The therapeutic potential of this compound has been evaluated in several preclinical models:
- Mouse Models : In KRASG12D-driven allografts and lung adenocarcinomas, systemic administration of this compound resulted in significant tumor growth inhibition. The combination of this compound with MEK inhibitors showed enhanced antitumor effects compared to either treatment alone .
Study Type | Model Type | Treatment | Outcome |
---|---|---|---|
In Vitro | NCI-H358 (KRAS G12C) | This compound | Reduced RAS-GTP levels |
In Vivo | KRASG12D Allografts | This compound + MEK Inhibitor | Significant tumor growth inhibition |
Preclinical | Pancreatic PDX | This compound | Tumor growth stasis observed |
Clinical Implications
The findings surrounding this compound suggest its potential as a therapeutic agent for treating KRAS-driven tumors. Its ability to enhance sensitivity to MEK inhibitors indicates a possible combinatorial approach for more effective treatment strategies:
- Combination Therapy : The synergistic effects observed when combining this compound with other inhibitors highlight its role as an actionable target within RAS-dependent cancers. This approach may lead to improved clinical outcomes for patients with difficult-to-treat tumors harboring KRAS mutations .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- NSCLC Patient Case : A patient with advanced NSCLC harboring a KRAS G12C mutation showed partial response following treatment with this compound combined with a MEK inhibitor.
- Pancreatic Cancer Study : In a cohort of patients with pancreatic ductal adenocarcinoma, those treated with this compound demonstrated prolonged progression-free survival compared to historical controls.
Propiedades
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDNRYZXDHTHT-PXAZEXFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.